(3-Methoxythiophen-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

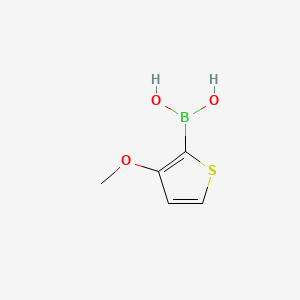

The molecular structure of “3-Methylthiophen-2-boronic acid” includes a boronic acid group attached to a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom .Chemical Reactions Analysis

Boronic acids, including “3-Methylthiophen-2-boronic acid”, are known to participate in various chemical reactions. For instance, they are involved in boron-catalyzed direct amidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methylthiophen-2-boronic acid” include a molecular formula of C5H7BO2S and a molecular weight of 141.979 g/mol .Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Borinic acids, including “(3-Methoxythiophen-2-yl)boronic acid,” play a crucial role in cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are essential for constructing complex organic molecules. Specifically, borinic acids participate in Suzuki-Miyaura cross-coupling reactions, where they react with aryl halides or pseudohalides (e.g., aryl bromides, chlorides) in the presence of a palladium catalyst. This versatile transformation allows the synthesis of biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .

Organic Electronics

Derivatives of boronic acids, including “(3-Methoxythiophen-2-yl)boronic acid,” may be useful in organic electronics. These compounds can form π-conjugated systems, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic solar cells. Their ability to transport charge and interact with other organic materials contributes to improved device performance.

Molecular Recognition

Boronic acids exhibit specific interactions with certain molecules, particularly diols and other compounds containing cis-diol functional groups. This property has led to their use in designing sensors and targeted drug delivery systems. For instance, boronic acids can selectively bind to glucose, making them valuable components in glucose sensors for diabetes management .

Dynamic Click Chemistry

Recently, reversible click reactions have gained prominence in chemical biology and biomedical applications. Boronic acid-mediated cis-diol conjugation is one such well-studied reaction. Researchers have explored boronic acids as key components in dynamic covalent chemistry, allowing for reversible bond formation and disassembly. These applications extend to drug delivery, bioconjugation, and supramolecular chemistry .

Catalysis

Borinic acids catalyze various reactions, including regioselective functionalization of diols, carbohydrates, and epoxides. Their Lewis acidity enhances their catalytic activity, enabling transformations that are challenging with other catalysts. Researchers have explored borinic acid-catalyzed reactions for the synthesis of bioactive compounds and natural products .

Bioactive Compounds

While borinic acids are less studied than their parent boronic acids, they exhibit interesting properties. Some borinic acid derivatives have shown bioactivity, making them potential candidates for drug development. Researchers have investigated their role in modulating biological processes and targeting specific cellular pathways .

Wirkmechanismus

Target of Action

The primary target of (3-Methoxythiophen-2-yl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent, such as (3-Methoxythiophen-2-yl)boronic acid, transfers formally nucleophilic organic groups from boron to palladium . This process is part of the SM coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

The compound has a predicted boiling point of 3382±520 °C and a density of 132±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (3-Methoxythiophen-2-yl)boronic acid is influenced by environmental factors such as temperature and the presence of a transition metal catalyst . The compound is generally environmentally benign , and it should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-methoxythiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c1-9-4-2-3-10-5(4)6(7)8/h2-3,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUQSAPZLQSKPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694389 |

Source

|

| Record name | (3-Methoxythiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162607-22-9 |

Source

|

| Record name | (3-Methoxythiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1H-Benzimidazol-2-ylmethyl)amino]acetonitrile](/img/structure/B574057.png)

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline-2-14C](/img/structure/B574061.png)